molecular formula C10H16N2 B1315103 1-(Pyridin-3-yl)pentan-1-amine CAS No. 343271-89-6

1-(Pyridin-3-yl)pentan-1-amine

Cat. No.: B1315103
CAS No.: 343271-89-6
M. Wt: 164.25 g/mol
InChI Key: FPBYBHDBWKITIQ-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)pentan-1-amine is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . The (S)-enantiomer of this compound is associated with the CAS number 1213313-18-8 . This amine serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of nitrogen-containing heterocycles with potential biological activity. Compounds featuring a pyridine ring, such as this one, are of significant interest in drug discovery. Research into similar pyridin-3-yl structures has identified potent inhibitors for targets like the Bcr-Abl kinase, a key protein in the treatment of leukemia . Furthermore, the pyridine moiety is a common pharmacophore found in ligands for various biological receptors. For instance, structural analogs have been investigated as high-affinity agonists for the histamine H3 receptor, a target for central nervous system disorders, demonstrating that a less basic nitrogen in the side chain can be beneficial for receptor selectivity . As a chiral molecule, the (S)-enantiomer offers a specific three-dimensional configuration for researchers developing targeted therapeutics. This compound is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-3-ylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-2-3-6-10(11)9-5-4-7-12-8-9/h4-5,7-8,10H,2-3,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBYBHDBWKITIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502522
Record name 1-(Pyridin-3-yl)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343271-89-6
Record name 1-(Pyridin-3-yl)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Medicinal Chemistry and Pharmacological Relevance of 1 Pyridin 3 Yl Pentan 1 Amine and Its Derivatives

Investigation of Biological Activities

The biological activities of 1-(Pyridin-3-yl)pentan-1-amine derivatives are diverse, encompassing interactions with central nervous system receptors and critical cell-signaling enzymes. These investigations have highlighted their potential as therapeutic agents in oncology, neurodegenerative disorders, and inflammatory conditions.

Receptor Binding and Modulation

Derivatives of the this compound structure have been shown to bind to and modulate the activity of several important receptor families, including those for neurotransmitters, histamine (B1213489), and orexin.

Metabotropic glutamate (B1630785) receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic plasticity and are implicated in numerous pathologies, including pain. tocris.comnih.gov These receptors are classified into three groups (I, II, and III). nih.gov Group I mGluRs (mGluR1 and mGluR5) are primarily located postsynaptically and their blockade has been a focus for pain mitigation. nih.gov For instance, antagonists of mGluR1 (like CPCCOEt) and mGluR5 (like MPEP) have demonstrated the ability to alleviate mechanical allodynia in preclinical models. nih.gov While the broader class of glutamate receptor modulators is extensive, specific derivatives of the this compound scaffold have been investigated for their effects. The activation of presynaptic group III mGluRs can lead to a facilitation of glutamate release in specific brain regions like the entorhinal cortex, a novel effect that is distinct from the inhibitory role typically observed in other brain areas. nih.gov

The pyridine (B92270) and piperidine (B6355638) structural motifs are common in antagonists of histamine H1 and H3 receptors. nih.govresearchgate.net

H1 Receptor: First-generation H1 antagonists were identified as early as the 1930s for the treatment of allergic conditions. imrpress.com More recent research has focused on developing novel H1 receptor antagonists with improved safety and efficacy profiles. For example, compound III-4, a derivative of desloratadine, was developed as a potent H1 receptor antagonist with an IC50 of 24.12 nM. nih.gov This compound showed enhanced selectivity and reduced inhibitory effects on the muscarinic M3 receptor, potentially minimizing side effects like dry mouth. nih.gov Other studies have explored hybrid molecules that combine H1 and H2 receptor antagonist activities within a single chemical entity. mdpi.com

H3 Receptor: The H3 receptor is a promising target for central nervous system disorders. imrpress.com A common pharmacophore for H3 receptor ligands includes a basic moiety, a linker, and an aromatic zone. nih.gov Research has explored various derivatives incorporating these features. One study detailed biphenylalkoxyamine derivatives with high affinity for the human H3 receptor (hH3R), with compound 19 (E153) showing a Ki value of 33.9 nM. mdpi.com Another series of acetyl- and propionyl-phenoxyalkyl derivatives also yielded potent H3R ligands; compound 16 and compound 17 displayed high affinity with Ki values of 30 nM and 42 nM, respectively. semanticscholar.org

CompoundTarget ReceptorActivity (Ki/IC50)
Compound III-4 H1 ReceptorIC50 = 24.12 nM nih.gov
19 (E153) H3 ReceptorKi = 33.9 nM mdpi.com
Compound 16 H3 ReceptorKi = 30 nM semanticscholar.org
Compound 17 H3 ReceptorKi = 42 nM semanticscholar.org

Orexin receptors (OX1 and OX2) are G protein-coupled receptors that play a crucial role in regulating sleep, arousal, and motivation. nih.gov Blockade of the OX1 receptor is being investigated as a potential treatment for addiction. nih.gov In the development of OX1 antagonists, pyridinyl derivatives have been synthesized to improve properties such as CNS permeability and reduce lipophilicity. nih.gov While some pyridinyl derivatives showed significantly lower potency at the OX1 receptor, other modifications led to the discovery of selective OX1 receptor antagonists (SO1RAs). nih.govacs.org For instance, the introduction of a pyrazole (B372694) or triazole group at the 2-position of a benzyl (B1604629) ring in certain scaffolds resulted in compounds that retained good potency for OX1 while losing potency for OX2, marking a key step in the development of selective antagonists. acs.org

Enzyme Inhibition Profiles

The this compound core structure is a key component in a variety of enzyme inhibitors, particularly those targeting protein kinases, which are crucial regulators of cellular processes.

GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is implicated in numerous diseases, including neurodegenerative disorders and cancer. nih.govnih.gov The search for novel GSK-3β inhibitors has led to the development of compounds based on imidazo[1,5-a]pyridine (B1214698) cores. nih.gov While aiming to improve CNS permeability over previous 1H-indazole-3-carboxamide inhibitors, these new derivatives showed nanomolar inhibition activity, although with a slight reduction in potency compared to the parent series. nih.gov

MPS1 Inhibition: Monopolar spindle 1 (Mps1) kinase is a critical component of the spindle assembly checkpoint and a target for cancer therapy. researchgate.netnih.gov Derivatives based on a pyrido[3,4-d]pyrimidine (B3350098) backbone have been identified as potent Mps1 inhibitors. researchgate.net One such inhibitor, BOS172722 , demonstrated an IC50 of 11 nM and has advanced to clinical trials. researchgate.net Another series of pyrazolo[3,4-b]pyridine-based compounds also yielded potent Mps1 inhibitors, with compound 31 showing a strong kinase inhibitory potency with an IC50 value of 2.596 nM. nih.gov

Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are essential for mitosis, and their inhibition is a validated strategy in oncology. nih.gov A variety of pyridine and pyrimidine-based derivatives have been developed as Aurora kinase inhibitors. nih.govnih.govacs.org Compound 23r (AMG 900) was identified as a highly selective, orally bioavailable inhibitor of Aurora kinases with activity against multidrug-resistant cancer cell lines. acs.org Another study transformed a 4-(5-methyl-3-pyrazoloamino)pyrimidine moiety into a 3-cyano-6-(5-methyl-3pyrazoloamino)pyridine structure, resulting in compound 6 , a potent and selective Aurora A kinase inhibitor. researchgate.net

ATM Kinase Inhibition: Ataxia-Telangiectasia Mutated (ATM) kinase is a primary regulator of the DNA damage response, making it an attractive target for cancer therapy, particularly in combination with DNA-damaging agents. nih.gov The pyridin-3-yl moiety is a key feature of several potent and selective ATM inhibitors. acs.orgnih.gov The discovery of AZD0156 , which incorporates an 8-(pyridin-3-yl)-imidazo[4,5-c]quinolin-2-one core, represents a significant advancement. acs.orgnih.govresearchgate.net This compound is an exceptionally potent and selective inhibitor of ATM. nih.gov An earlier compound, 16 , which also features a pyridin-3-yl group, showed a cellular IC50 of 0.0086 μM for ATM. acs.org

CompoundTarget KinaseActivity (IC50)
BOS172722 MPS111 nM researchgate.net
Compound 31 MPS12.596 nM nih.gov
Compound 16 ATM (cellular)0.0086 µM acs.org
AZD0156 (64) ATM (enzymatic)0.00058 µM nih.gov
Other Enzyme Targets

Derivatives of this compound have been investigated for their inhibitory activity against various enzymes implicated in disease. One area of focus has been on steroidogenic enzymes. Specifically, 1-phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-ols have been synthesized and evaluated as inhibitors of aldosterone (B195564) synthase (CYP11B2). nih.gov This enzyme is a key target for cardiovascular diseases linked to high aldosterone levels. In these studies, a meta-trifluoromethoxy derivative demonstrated potent inhibition with an IC50 value of 14 nM and exhibited high selectivity (a selectivity factor of 415) over the highly homologous 11β-hydroxylase (CYP11B1). nih.gov

Another enzyme target for pyridine derivatives is the proto-oncogene Pim-1 kinase, which is involved in cell cycle progression and apoptosis. Thieno[2,3-b]pyridine derivatives have been developed as Pim-1 inhibitors. nih.gov Certain benzoyl derivatives within this class showed moderate inhibitory activity, with IC50 values recorded at 12.71 μM and 35.7 μM. nih.gov Furthermore, pyridine and pyrimidine (B1678525) compounds have been explored as inhibitors of phosphoinositide 3-kinase-gamma (PI3K-γ), a key enzyme in inflammatory and immune responses. google.com

Derivative ClassEnzyme TargetPotency (IC50)Reference
1-Phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-olsAldosterone Synthase (CYP11B2)14 nM nih.gov
5-Bromo-thieno[2,3-b]pyridines (benzoyl derivative)Pim-1 Kinase12.71 μM nih.gov
5-Bromo-thieno[2,3-b]pyridines (amide derivative)Pim-1 Kinase35.7 μM nih.gov

Anti-inflammatory Activities

The pyridine scaffold is a common feature in molecules designed for anti-inflammatory activity. Derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory effects in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov One derivative, featuring a benzyl group substitution on the pyridine ring, showed the greatest potency. nih.gov For instance, at a dose of 20 mg/kg, it produced a 67% inhibition in the carrageenan-induced paw edema model, which was comparable to the 60% inhibition by the standard drug indomethacin (B1671933). nih.gov The proposed mechanism for these iron-chelating pyridine-4-one derivatives may relate to the inhibition of heme-dependent enzymes like cyclooxygenase (COX). nih.gov

Imidazo[1,2-a]pyridine (B132010) carboxylic acid derivatives have also been evaluated for acute and chronic anti-inflammatory properties. researchgate.net In an in vivo model, certain compounds from this class inhibited carrageenan-induced edema more effectively than indomethacin. researchgate.net Further in vitro analysis revealed that a 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid derivative preferentially inhibited COX-2. researchgate.net Additionally, a novel triazole derivative, 5-pyridin-2-yl-1H- nih.govnih.govnih.govtriazole-3-carboxylic acid ethyl ester, showed a dose-dependent capacity to inhibit thermally-induced protein denaturation, a marker of anti-inflammatory activity. nih.gov At a concentration of 1000 µg/mL, it achieved 71.1% inhibition, comparable to aspirin's 81.3% inhibition at the same concentration. nih.gov

Derivative ClassModel/AssayKey FindingsReference
3-Hydroxy-pyridine-4-one derivativesCarrageenan-induced paw edema (rat)67% inhibition at 20 mg/kg, comparable to indomethacin nih.gov
Imidazo[1,2-a]pyridine carboxylic acid derivativesCarrageenan-induced edema / in vitro COXMore effective than indomethacin in vivo; preferential COX-2 inhibition researchgate.net
5-Pyridin-2-yl-1H- nih.govnih.govnih.govtriazole-3-carboxylic acid ethyl esterHeat-induced protein denaturation71.1% inhibition at 1000 µg/mL, comparable to aspirin nih.gov

Anti-proliferative and Anticancer Activities

The pyridine nucleus is integral to the structure of numerous anticancer agents. nih.gov A novel series of diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates demonstrated significant cytotoxic activities against both liver carcinoma (HepG2) and human breast adenocarcinoma (MCF-7) cell lines. nih.gov

Imidazole-pyridine hybrids have also been synthesized and tested against various cancer cell lines. cnr.it Several of these compounds were found to be highly active against lung (H1299) and colon (HCT116) adenocarcinoma cells, with IC50 values below 30 µM. cnr.it One derivative, in particular, showed the highest antitumor activity when evaluated on liver cancer cell lines (HepG2, HUH-7, and PLC/PRF/5). cnr.it

Furthermore, steroidal imidazo[1,2-a]pyridine hybrids have shown promise, with the majority of tested compounds exhibiting activity at the micromolar level in breast cancer cells. nih.gov Hormone-responsive MCF-7 cells were particularly sensitive, with two compounds showing IC50 values in the range of 3-4 μM. nih.gov Other classes of pyridine derivatives, such as those fused with quinoline, pyridazine, or chromene systems, have also shown potent antiproliferative actions against various human cancer cell lines, including pancreatic, breast, colon, and ovarian cancer cells. nih.govmdpi.commdpi.com For example, a pyridine derivative known as LHT-13-19 was found to have a cytotoxic effect on human colon cancer HCT116 cells and demonstrated an antitumor effect in a xenograft model by increasing tumor doubling time and animal survival. researchgate.netresearchgate.net

Derivative ClassCancer Cell Line(s)Activity (IC50)Reference
Diphenyl 1-(pyridin-3-yl)ethylphosphonatesHepG2 (Liver), MCF-7 (Breast)Significant cytotoxicity nih.gov
Imidazole-pyridine hybridsH1299 (Lung), HCT116 (Colon)<30 µM cnr.it
Steroidal imidazo[1,2-a]pyridine hybridsMCF-7 (Breast)3-4 µM nih.gov
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-onesPanc-1, MCF-7, HT-29, A-549GI50 values ranging from 22 nM to 31 nM mdpi.com
6-Aryl-pyridazinone derivativesAGS (Gastric Adenocarcinoma)Promising cytotoxicity nih.gov

Antimicrobial and Antifungal Properties

Pyridine derivatives are a well-established class of compounds with a broad spectrum of antimicrobial and antifungal activities. nih.gov

Derivatives containing the 1-(pyridin-3-yl) moiety have shown notable antibacterial action. A series of diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates exhibited high activity against the Gram-negative bacterium Escherichia coli and the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus at concentrations ranging from 10-100 μg/mL. nih.gov Similarly, N-pyridin-3-yl-benzenesulfonamide has been synthesized and shown to possess significant antimicrobial activity against Staphylococcus aureus (Gram-positive) as well as Salmonella typhi and Escherichia coli (Gram-negative). researchgate.net

Other pyridine-based structures have also been developed for antibacterial purposes. Alkyl pyridinol compounds, which are synthetic anaephene derivatives, display potent and selective activity against various Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). nih.govmdpi.com These compounds are thought to act by causing disruption and deformation of the bacterial membrane. nih.gov Conversely, pyridone-conjugated monobactams have been designed for activity against clinically relevant Gram-negative species, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. nih.gov

Derivative ClassGram-positive BacteriaGram-negative BacteriaActivity (Concentration)Reference
Diphenyl 1-(pyridin-3-yl)ethylphosphonatesB. subtilis, S. aureusE. coli10-100 μg/mL nih.gov
N-pyridin-3-yl-benzenesulfonamideS. aureusS. typhi, E. coliNot specified researchgate.net
Alkyl PyridinolsS. aureus, MRSA strainsInactiveMIC: 16 μg/mL nih.govmdpi.com
Pyridone-conjugated monobactamsNot specifiedP. aeruginosa, K. pneumoniae, E. coliNot specified nih.gov

The antifungal potential of pyridine derivatives has been explored through various structural modifications. Diphenyl 1-(pyridin-3-yl)ethylphosphonates were found to be active against the fungi Candida albicans and Saccharomyces cerevisiae. nih.gov

A significant mechanism of action for antifungal pyridine derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.gov A series of novel pyridine carboxamides were designed as SDH inhibitors, with some compounds showing good in vitro and in vivo activity against plant pathogenic fungi like Botrytis cinerea. nih.gov One compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, demonstrated efficacy similar to the commercial fungicide thifluzamide. nih.gov Another class, N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides, also exhibited moderate to good antifungal activities against phytopathogenic fungi such as Gibberella zeae, with some derivatives showing better inhibition than commercial fungicides at a concentration of 100 µg/mL. researchgate.net

Derivative ClassFungal SpeciesKey FindingsReference
Diphenyl 1-(pyridin-3-yl)ethylphosphonatesC. albicans, S. cerevisiaeHigh activity at low concentrations (10-100 μg/mL) nih.gov
Pyridine carboxamidesBotrytis cinerea, Colletotrichum ambiensInhibition of succinate dehydrogenase; efficacy similar to thifluzamide nih.gov
N-(substituted pyridinyl)-pyrazole-4-carboxamidesGibberella zeae, Fusarium oxysporum>50% inhibition at 100 µg/mL against G. zeae researchgate.net
Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridineCandida albicansModerate activity, statistically significant growth reduction mdpi.com

Antiviral Activities

The pyridine ring is a privileged scaffold in the development of antiviral agents. nih.govresearchgate.net A series of novel penta-1,4-diene-3-one oxime ether derivatives containing a pyridine moiety were synthesized and evaluated for their antiviral activity against the tobacco mosaic virus (TMV). chemicalpapers.com The results indicated that most of these compounds possess good antiviral properties. Specifically, four compounds showed remarkable curative activities against TMV, with EC50 values of 251.8, 274.8, 287.7, and 299.2 μg/mL, which were superior to the activity of the commercial antiviral drug ribavirin (B1680618) (EC50 of 379.8 μg/mL). chemicalpapers.com

In another study, derivatives of the alkaloid lupinine (B175516) were modified to include a 1,2,3-triazole ring linked to the quinolizine core, creating hybrid molecules. mdpi.com These compounds were tested for their ability to suppress the replication of influenza viruses. Several derivatives were found to reduce the infectivity of the virus, indicating their potential as virucidal agents that can act on extracellular virions. mdpi.comnih.gov

Derivative ClassVirus TargetActivity (EC50)Key FindingsReference
Penta-1,4-diene-3-one oxime ethers with pyridine moietyTobacco Mosaic Virus (TMV)251.8 - 299.2 μg/mLSuperior curative activity compared to ribavirin (379.8 μg/mL) chemicalpapers.com
1,2,3-Triazole derivatives of lupinineInfluenza A (H1N1, H3N2)Not specifiedVirucidal activity against extracellular virions; reduction of infectivity mdpi.com

Modulation of Protein Aggregation (e.g., Amyloid-β)

The aggregation of proteins, such as the amyloid-β (Aβ) peptide, is a central pathological event in several neurodegenerative disorders, including Alzheimer's disease. nih.gov Consequently, the development of small molecules that can modulate this aggregation process is a significant therapeutic strategy. The pyridine amine scaffold, present in this compound, has been identified as a promising pharmacophore for targeting Aβ aggregation. nih.gov

Research into pyridine amine derivatives has demonstrated their capacity to inhibit both self-induced and metal-induced aggregation of Aβ peptides. nih.gov The mechanism of inhibition is often multifaceted. These compounds can interfere with the conformational changes that lead Aβ monomers to form β-sheet structures, which are the building blocks of toxic oligomers and fibrils. Techniques such as Thioflavin T (ThT) fluorescence assays and circular dichroism spectroscopy have been employed to confirm the ability of certain pyridine-containing compounds to prevent the formation of these β-sheet-rich structures. nih.gov Furthermore, studies utilizing animal models, such as transgenic C. elegans, have indicated that compounds based on this scaffold can alleviate Aβ-induced toxicity and protect mitochondrial function. nih.gov The structure-based design of molecules that can kinetically modulate the self-assembly of Aβ provides a rational approach for developing therapeutic agents against amyloid-related diseases. nih.govkorea.ac.kr

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. nih.govebi.ac.uk By systematically modifying different parts of the molecule—namely the pyridine ring, the alkyl chain, and the amine group—researchers can elucidate the key structural features required for a desired pharmacological effect. nih.govresearchgate.net

SAR studies on related pyridine-containing scaffolds have shown that the introduction of specific functional groups can significantly enhance biological effects. nih.govnih.gov For instance, attaching electron-withdrawing groups (e.g., -CN, -Cl, -NO₂) to the aromatic ring can enhance activity in certain contexts, potentially by altering the pKa of the pyridine nitrogen or by forming specific interactions within a binding pocket. nih.gov Conversely, electron-donating groups can also be beneficial, depending on the target. The position of the substituent on the pyridine ring is also critical, as it dictates the spatial orientation of the functional group and its ability to interact with the target protein.

Table 1. Illustrative SAR for Pyridine Ring Substitution on a Hypothetical Target
CompoundSubstitution at Pyridine RingRationale for ModificationObserved Activity (Relative)
Parent CompoundNoneBaseline structure1.0
Derivative A4-ChloroIntroduce electron-withdrawing group; potential for halogen bonding2.5
Derivative B5-MethoxyIntroduce electron-donating group; potential H-bond acceptor1.8
Derivative C6-MethylIntroduce steric bulk; increase lipophilicity0.7
Derivative D2-AminoIntroduce H-bond donor/acceptor3.2

The pentyl chain in this compound plays a significant role in the compound's lipophilicity and its ability to engage in hydrophobic interactions with a target. Altering the length and branching of this alkyl chain can have profound effects on the molecule's physicochemical properties and, consequently, its pharmacological profile. rsc.org

Increasing the length of the alkyl chain generally increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets. However, excessive length may lead to decreased aqueous solubility or non-specific binding. nih.gov Introducing branching to the alkyl chain, for example, by creating an isopentyl or neopentyl derivative, introduces steric hindrance that can influence binding selectivity and metabolic stability. Branching can disrupt π-π stacking interactions between molecules in an aggregate or improve the fit within a specific binding site. nih.gov The optimal alkyl chain structure represents a balance between maximizing favorable hydrophobic interactions and maintaining suitable pharmacokinetic properties.

Table 2. Predicted Influence of Alkyl Chain Modification on Lipophilicity and Potential Activity
Alkyl Chain ModificationPredicted LogP ChangePotential Impact on Activity
n-Propyl (shortened)DecreaseMay reduce binding to hydrophobic pockets; could improve solubility.
n-Pentyl (parent)BaselineBalanced lipophilicity and size for the target.
n-Heptyl (lengthened)IncreaseMay enhance binding to larger hydrophobic pockets; could decrease solubility.
iso-Pentyl (branched)Slight IncreaseIntroduces steric bulk, potentially increasing selectivity and metabolic stability.

The C1 carbon of the pentyl chain in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers (R and S). Biological systems, being inherently chiral, often exhibit stereoselectivity, where one enantiomer has significantly higher activity or a different pharmacological profile than the other. This differential activity arises from the distinct three-dimensional arrangement of the substituents around the chiral center, which dictates how the molecule can fit into and interact with a chiral binding site on a receptor or enzyme.

The enantiomeric recognition is critical for therapeutic efficacy. researchgate.net For example, the (R)-enantiomer might position the pyridine ring, amine group, and alkyl chain in an optimal orientation for multi-point binding with a target, while the (S)-enantiomer may be unable to achieve this same complementary fit. Therefore, the synthesis and biological evaluation of individual enantiomers are essential steps in the drug discovery process for this class of compounds to identify the more potent and selective eutomer.

Bioisosterism involves replacing a functional group or moiety within a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological profile. This is a widely used strategy in medicinal chemistry to enhance potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties. nih.govfrontiersin.orgnih.gov

For this compound, several bioisosteric replacements can be envisioned. The pyridine ring itself is often considered a bioisostere of a phenyl ring, offering improved solubility and a site for hydrogen bonding. nih.govfrontiersin.org It could be replaced with other five- or six-membered heterocycles like pyrimidine, pyrazole, or thiazole (B1198619) to fine-tune electronic properties and hydrogen bonding capabilities. mdpi.com More advanced strategies involve replacing the planar pyridine ring with saturated, three-dimensional scaffolds, such as 3-azabicyclo[3.1.1]heptane, which can improve physicochemical properties like solubility and metabolic stability while maintaining a similar vector orientation of substituents. chemrxiv.org The amine group could also be replaced with other linkers, or the entire scaffold could be modified to explore new chemical space.

Table 3. Potential Bioisosteric Replacements for the Pyridine-3-yl Moiety
Original MoietyBioisosteric ReplacementRationale
PyridinePhenylModulate basicity and electronic properties.
PyridinePyrimidineIntroduce an additional H-bond acceptor, alter electronics.
PyridineThiazoleModify ring size, electronics, and steric profile.
PyridineBicyclo[1.1.1]pentaneIntroduce 3D character, act as a non-aromatic phenyl bioisostere. enamine.net
Pyridine3-Azabicyclo[3.1.1]heptaneSaturated mimetic to improve solubility and metabolic stability. chemrxiv.org

Molecular Interactions and Binding Modes

Understanding the specific molecular interactions between this compound derivatives and their biological targets is fundamental to rational drug design. The combination of functional groups in this scaffold allows for a variety of non-covalent interactions that contribute to binding affinity and specificity. Computational techniques like molecular docking and molecular dynamics simulations are often used to predict and analyze these binding modes. nih.govresearchgate.net

The primary interaction types include:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor. ijnrd.org These interactions are highly directional and are key determinants of binding orientation.

Ionic Interactions: In a physiological environment, the primary amine is likely to be protonated (pKa ~9-10), forming a positively charged ammonium (B1175870) ion. This cation can form strong salt bridges or ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in the target's binding site.

Hydrophobic Interactions: The pentyl chain is nonpolar and contributes significantly to binding through interactions with hydrophobic pockets in the target protein. These interactions are driven by the displacement of water molecules from the binding interface.

π-Interactions: The aromatic pyridine ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. It can also participate in cation-π interactions, where the electron-rich face of the ring interacts favorably with a nearby positive charge.

Hydrogen Bonding

Hydrogen bonding is a critical directional interaction that governs drug-receptor binding, molecular conformation, and physicochemical properties such as solubility and permeability. nih.govnih.gov In this compound and its derivatives, two primary sites are responsible for engaging in hydrogen bonds.

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring possesses a lone pair of electrons and acts as a hydrogen bond acceptor. Its ability to form hydrogen bonds is a key feature in the binding of many pyridine-containing drugs to their biological targets. researchgate.net

The Amine Group: The primary amine (-NH2) group on the pentyl chain is versatile, capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair).

The formation of intramolecular hydrogen bonds (IMHBs) is also a possibility in certain derivatives, which can have a profound effect on molecular conformation and properties. nih.govbohrium.com For instance, the introduction of a hydrogen bond acceptor group on the side chain could create a pseudo-ring structure, reducing the molecule's conformational flexibility and potentially enhancing its binding affinity by lowering the entropic penalty upon binding. nih.govucsf.edu Such IMHBs can mask polar groups, thereby increasing membrane permeability. researchgate.net

Table 1: Potential Hydrogen Bonding Interactions of this compound

Functional GroupRolePotential Interaction Partner (in a biological target)
Pyridine NitrogenAcceptorHydroxyl (-OH), Amide (N-H), Thiol (-SH) groups
Primary Amine (-NH₂)DonorCarbonyl (C=O), Carboxylate (-COO⁻), Phosphate groups
Primary Amine (-NH₂)AcceptorHydroxyl (-OH), Amide (N-H) groups

π-π Stacking Interactions

Non-covalent π-π stacking interactions are crucial for the stabilization of macromolecular structures and for the binding of aromatic ligands to biological receptors. mdpi.com These interactions occur between electron-rich and/or electron-deficient aromatic rings. The pyridine ring of this compound, being an electron-deficient (π-acceptor) system, can readily participate in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan found in protein binding sites. nih.gov

The geometry of these interactions can vary, including face-to-face or edge-to-face (T-shaped) arrangements. researchgate.net The strength and nature of the stacking are influenced by substituents on the pyridine ring. Electron-withdrawing or electron-donating groups on the ring in derivatives of this compound can modulate the quadrupole moment of the ring, thereby fine-tuning the strength of the π-π interaction. researchgate.net These interactions are vital in various applications, including the design of intercalating agents for DNA and in drug-delivery systems using platforms like graphene or carbon nanotubes. nih.govnih.gov

Cation-π Interactions

The cation-π interaction is a powerful non-covalent force between a cation and the electron cloud of a π-system. wikipedia.org This interaction can be as strong as or stronger than hydrogen bonds and salt bridges, particularly in non-polar environments. acs.orgnih.gov this compound is uniquely suited to participate in such interactions in two principal ways:

Intermolecularly: The primary amine group is basic and will be protonated at physiological pH, forming a cationic ammonium group (-NH3+). This cation can interact favorably with the electron-rich faces of aromatic residues (tryptophan, tyrosine, phenylalanine) in a receptor binding pocket. nih.gov

Intramolecularly/Intermolecularly with the Pyridine Ring: The protonated amine can act as the cation, while the compound's own pyridine ring or that of an adjacent molecule can serve as the π-system. nih.gov

This dual capacity for cation-π interactions provides a versatile mechanism for high-affinity binding and molecular recognition, which is often exploited in enzyme catalysis and receptor binding. wikipedia.org The strength of this interaction is primarily governed by electrostatics. wikipedia.org

Metal Chelation

The presence of two nitrogen atoms—one in the pyridine ring and one in the amine side chain—gives this compound and its derivatives the potential to act as chelating agents. google.comnsf.gov Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion. acs.org The pyridine nitrogen and the primary amine nitrogen can potentially form a stable five- or six-membered ring with a metal ion, depending on the conformation of the flexible pentyl chain.

This bidentate (two-toothed) ligand character allows these compounds to bind to biologically relevant metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺), which are often found as cofactors in the active sites of metalloenzymes. nih.govnih.gov Therefore, derivatives of this scaffold could be explored as potential inhibitors of such enzymes. The stability of the resulting metal complex can be influenced by substituents on the pyridine ring; electron-donating groups, for example, may decrease the stability of the chelate. google.com

Pharmacological Profiles and in vivo Studies

While specific pharmacological data for this compound is not extensively documented in publicly available literature, the profile of related pyridyl-alkylamine structures allows for informed predictions regarding its potential biological activities and pharmacokinetic behavior.

in vitro Activity and Selectivity

Table 2: Examples of in vitro Activities of Related Pyridine Derivatives

Compound Classin vitro ActivityTarget Organism/Cell LineReference
6-Chloro-pyridin-2-yl-amine derivativesAntibacterial, AntifungalVarious bacterial strains, Fusarium oxysporum researchgate.net
C-3' Pyridinium cephalosporin (B10832234) derivativesAntibacterialVarious bacteria nih.gov
Pyrazolo[3,4-b]pyridine derivativesAntifungalCandida albicans, Cryptococcus neoformans nih.gov

Metabolic Stability and Pharmacokinetics (in vivo PK)

Metabolic stability is a crucial parameter that influences the pharmacokinetic profile of a drug, including its half-life and bioavailability. nih.govresearchgate.net Compounds with low metabolic stability are rapidly cleared from the body, often requiring more frequent dosing. longdom.org The metabolic fate of this compound would likely involve several common biotransformation pathways mediated primarily by cytochrome P450 (CYP) enzymes in the liver. ufl.edu

Potential metabolic pathways include:

Oxidation of the pyridine ring: This can lead to the formation of N-oxides or hydroxylated derivatives.

Aliphatic hydroxylation: Oxidation can occur at various positions along the pentyl chain.

N-deamination or oxidation: The primary amine group can be a site for oxidative deamination.

The resulting pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—would be a composite of its physicochemical properties (lipophilicity, pKa, hydrogen bonding capacity) and its metabolic stability. For instance, a related pyridine-containing compound, NHPPC, was found to be rapidly absorbed with good oral bioavailability in dogs, though it exhibited high plasma protein binding. nih.gov Such preclinical pharmacokinetic studies are essential to evaluate the drug-like properties of new chemical entities. ufl.edunih.gov

Therapeutic Window Assessment of this compound

A thorough search of scientific literature and pharmacological databases reveals a significant lack of publicly available information regarding the therapeutic window of this compound and its derivatives. The therapeutic window, a critical measure of a drug's safety, is determined by comparing the concentration at which it produces its desired therapeutic effect to the concentration at which it causes toxicity.

Detailed research findings, including data on the effective concentration (EC50) and toxic concentration (TC50) or lethal concentration (LC50), are not available for this compound. Consequently, a therapeutic index (TI = TC50/EC50) cannot be calculated. This absence of data prevents a comprehensive assessment of the compound's safety and efficacy profile.

Without preclinical or clinical studies to establish a dose-response relationship for both therapeutic and adverse effects, no data tables or detailed research findings on the therapeutic window can be provided. Further research is required to determine the pharmacological and toxicological properties of this compound to enable such an assessment.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding drug-target interactions and for virtual screening of potential drug candidates. The process involves sampling different conformations of the ligand within the binding site of the protein and scoring them based on binding energy.

For 1-(Pyridin-3-yl)pentan-1-amine, a molecular docking study would involve:

Selection of a Protein Target: Identifying a biologically relevant protein receptor where the compound might exert an effect.

Computational Simulation: Using software to place the this compound molecule into the active site of the target protein.

Analysis of Interactions: Examining the resulting poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking between the ligand and amino acid residues of the protein. nih.gov The pyridine (B92270) ring, for instance, could participate in π-π stacking or cation-π interactions, while the amine group could act as a hydrogen bond donor or acceptor.

Despite the common application of this technique to pyridine derivatives, nih.govjocpr.commdpi.com specific molecular docking studies detailing the binding modes and interaction energies for this compound with specific protein targets are not available in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds based on the properties of known molecules. The development of a QSAR model involves calculating molecular descriptors (e.g., lipophilicity, electronic properties, size) for a series of compounds and correlating them with their measured biological activities.

A QSAR study involving this compound would require a dataset of structurally similar pyridine-alkyl-amine derivatives with corresponding experimental activity data (e.g., IC50 values). The model would help identify which molecular features are critical for the observed activity. While QSAR studies have been conducted on various sets of pyridine derivatives, tandfonline.com a specific model that includes this compound and provides predictive equations for its activity could not be located.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. In chemistry, it is frequently employed to predict molecular geometries, energies, and reaction pathways. By calculating the energies of reactants, transition states, and products, DFT can elucidate the step-by-step mechanism of a chemical reaction and determine its kinetic and thermodynamic feasibility. nih.gov

For this compound, DFT calculations could be used to:

Optimize its three-dimensional geometry.

Calculate its fundamental vibrational frequencies.

Investigate the mechanism of its synthesis, identifying key intermediates and transition states. researchgate.net

Determine electronic properties like HOMO-LUMO energy gaps to assess chemical reactivity. nih.gov

While DFT is a standard method for studying pyridine derivatives, nih.govnih.govresearchgate.net specific DFT studies detailing the reaction mechanisms for the formation of this compound were not found in the available search results.

Electrostatic Potential Analysis

Electrostatic potential (ESP) maps, also known as molecular electrostatic potential (MEP) surfaces, illustrate the charge distribution of a molecule. uni-muenchen.de These maps are valuable for predicting how a molecule will interact with other molecules, particularly in identifying regions susceptible to electrophilic or nucleophilic attack. nih.gov In an ESP map, colors are used to represent different potential values: red typically indicates electron-rich regions (negative potential), which are attractive to electrophiles, while blue indicates electron-poor regions (positive potential), which are attractive to nucleophiles. wuxiapptec.com

An ESP analysis of this compound would likely show:

A region of negative potential (red) around the nitrogen atom of the pyridine ring, indicating its Lewis basicity and ability to act as a hydrogen bond acceptor.

Regions of positive potential (blue) around the amine group's hydrogen atoms, highlighting their potential to act as hydrogen bond donors.

Such a map would provide insights into the molecule's non-covalent interaction capabilities. However, specific published ESP maps or detailed analyses for this compound are not documented in the searched literature. researchgate.net

Prediction of Pharmacological Properties (e.g., CNS Penetration)

In silico methods are widely used in the early stages of drug discovery to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. One critical property for drugs targeting the central nervous system (CNS) is the ability to cross the blood-brain barrier (BBB). Computational models predict CNS penetration based on physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area (TPSA), and hydrogen bond counts. nih.gov

The pyridine moiety is often incorporated into molecules to enhance properties like metabolic stability and CNS penetration. cmjpublishers.com For this compound, predictive models would calculate these key descriptors to estimate its likelihood of crossing the BBB. For example, a low molecular weight, a TPSA below a certain threshold (e.g., < 90 Ų), and an optimal logP value would suggest good potential for CNS penetration. nih.gov

While general principles suggest that pyridine-containing compounds may have favorable CNS penetration properties, nih.gov specific in silico predictions and data tables detailing the predicted pharmacological properties for this compound were not found.

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of pyridine (B92270) and its derivatives has traditionally relied on methods like the Hantzsch pyridine synthesis or the Bönnemann reaction. ijarsct.co.inbeilstein-journals.org However, these classical routes often involve harsh conditions, hazardous reagents, and low yields, posing environmental concerns. ijarsct.co.in The future of synthesizing 1-(Pyridin-3-yl)pentan-1-amine and its analogs lies in the adoption of green chemistry principles. ijarsct.co.in

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes and improve product yields compared to conventional heating methods. acs.org

Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials offer an efficient and atom-economical approach to building complex pyridine frameworks. researchgate.net

Green Catalysts and Solvents: Research into reusable, non-toxic catalysts, such as activated fly ash or certain metal nanoparticles, can minimize waste and environmental impact. bhu.ac.in Similarly, employing environmentally benign solvents like water or ionic liquids, or conducting reactions under solvent-free conditions, is a critical goal. ijarsct.co.inresearchgate.net

The application of these sustainable methodologies to the synthesis of this compound would not only be environmentally responsible but could also provide more efficient and scalable production routes.

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

Feature Traditional Synthesis (e.g., Hantzsch) Sustainable Methodologies
Reaction Time Often several hours to days Minutes to a few hours acs.org
Energy Consumption High (prolonged heating) Low (efficient energy transfer)
Solvents Often hazardous organic solvents Water, ethanol, or solvent-free ijarsct.co.in
Catalysts Strong acids/bases, toxic metals Reusable, eco-friendly catalysts bhu.ac.in
Yields Variable, often moderate Generally high acs.org

| By-products | Significant generation of waste | Minimized by-products ijarsct.co.in |

Detailed Mechanistic Studies of Biological Activities

While the precise biological activities of this compound are not well-documented, related pyridine-containing compounds have demonstrated a wide spectrum of pharmacological effects, including anticancer and antimicrobial activities. nih.gov A significant research gap exists in understanding how this compound interacts with biological systems at a molecular level.

Future mechanistic studies should aim to:

Identify Molecular Targets: High-throughput screening against panels of receptors, enzymes, and other protein targets is necessary to identify primary binding partners. Given the activity of similar structures, key targets could include protein kinases, monoamine oxidases, or bacterial enzymes. nih.govmdpi.com

Elucidate Mechanism of Action (MoA): Once a target is identified, detailed biochemical and cellular assays are required to understand the MoA. For instance, if the compound inhibits an enzyme, studies should determine the type of inhibition (e.g., competitive, non-competitive) and the specific binding site.

Analyze Downstream Cellular Effects: Investigating the impact of the compound on cellular signaling pathways, gene expression, and physiological responses (e.g., apoptosis, cell cycle arrest, inhibition of bacterial growth) will provide a comprehensive picture of its biological function. nih.gov

Design and Synthesis of Highly Selective and Potent Derivatives

The this compound scaffold serves as an excellent starting point for a medicinal chemistry campaign. By systematically modifying its structure, it is possible to develop derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this effort. nih.gov

Strategic modifications could include:

Alterations to the Pentylamine Chain: The length, branching, and rigidity of the alkyl chain can be modified to optimize interactions with the target's binding pocket.

Substitution on the Pyridine Ring: Introducing various functional groups (e.g., halogens, hydroxyl, methoxy) onto the pyridine ring can modulate electronic properties and create new interaction points. nih.govresearchgate.net

Bioisosteric Replacement: Replacing the pyridine ring with other heterocycles could improve properties like metabolic stability or target affinity.

A focused effort in derivative synthesis, guided by SAR, could lead to the discovery of compounds with highly specific activity against targets implicated in diseases like cancer or bacterial infections. nih.gov

Table 2: Proposed Structural Modifications and Potential Outcomes

Modification Site Proposed Change Potential Goal
Pentyl Chain Vary length (e.g., butyl, hexyl) Optimize hydrophobic interactions
Introduce unsaturation or cyclization Increase rigidity and conformational constraint
Amine Group Secondary or tertiary amine formation Modulate basicity and hydrogen bonding
Pyridine Ring Add electron-withdrawing groups (e.g., -Cl, -F) Enhance binding affinity or alter metabolism nih.gov

Advanced Computational Modeling for Drug Design

Computer-Aided Drug Design (CADD) has become an indispensable tool for accelerating the drug discovery process by reducing the time and cost associated with identifying and optimizing lead compounds. nih.govnih.gov For this compound, CADD can be leveraged in several ways.

Key computational approaches include:

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the preferred binding orientation of this compound and its derivatives within the target's active site. This provides insights into the key interactions driving binding affinity. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of the activity of novel, unsynthesized derivatives, helping to prioritize which compounds to synthesize.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the compound interacts with its target over time, accounting for protein flexibility and the role of solvent molecules. beilstein-journals.org

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery pipeline. enamine.net

Development of the Compound for Specific Therapeutic Applications

The ultimate goal of this research is to translate foundational chemical and biological knowledge into tangible therapeutic applications. Based on the activities of related pyridine compounds, several therapeutic areas warrant investigation for this compound and its optimized derivatives.

Potential therapeutic avenues include:

Oncology: Many kinase inhibitors used in cancer therapy contain a pyridine core. nih.govnih.gov Derivatives of this compound could be developed as inhibitors of specific kinases that drive tumor growth.

Infectious Diseases: The pyridine scaffold is present in some antibacterial and antifungal agents. nih.govnih.gov Screening the compound and its analogs against a panel of clinically relevant pathogens could uncover novel anti-infective agents.

Neurological Disorders: Compounds acting on targets within the central nervous system, such as monoamine oxidases, often feature heterocyclic scaffolds. mdpi.com Exploring the neuropharmacological profile of this compound could reveal potential for treating diseases like Parkinson's or depression.

A systematic evaluation of the compound in relevant preclinical models of disease is a critical future step to validate these potential applications.

Q & A

Q. What are the most reliable synthetic routes for preparing 1-(Pyridin-3-yl)pentan-1-amine?

Methodological Answer:

  • Reductive Amination : React 5-aminopentanal with pyridine-3-carbaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) under mild conditions (room temperature, pH ~7). This method avoids harsh reagents and preserves stereochemistry .
  • Alkylation of Pyridine Derivatives : Use a pentylamine chain with a leaving group (e.g., bromide) to alkylate pyridin-3-yl lithium. Optimize solvent (THF or DMF) and temperature (0–25°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Q. How should researchers characterize this compound to confirm purity and structure?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Look for pyridine protons (δ 8.4–8.6 ppm, aromatic), amine protons (δ 1.2–1.6 ppm, broad if free; δ 2.3–2.7 ppm if protected), and pentyl chain signals (δ 1.4–1.8 ppm, multiplet) .
    • 13C NMR : Pyridine carbons (120–150 ppm), amine-bearing carbon (δ 40–50 ppm).
  • Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion ([M+H]+ at m/z 179.2 for C10H15N2).
  • HPLC Purity : Use a C18 column (acetonitrile/water with 0.1% TFA) to assess >95% purity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Methodological Answer:

  • Continuous Flow Reactors : Scale reductive amination using flow chemistry (residence time: 30–60 min) to improve heat/mass transfer and reduce side products. Yields increase to ~75% compared to batch reactions .
  • Catalyst Screening : Test iridium or rhodium catalysts for selective alkylation of pyridine derivatives. Rhodium complexes show higher selectivity (80% conversion) in preliminary trials .
  • In Situ Monitoring : Use FTIR or inline NMR to track intermediate formation and adjust reagent stoichiometry dynamically.

Q. Data Contradiction Example :

  • Low Yields in Alkylation : Conflicting reports on alkylation efficiency (30% vs. 45%) may arise from trace moisture in solvents. Anhydrous THF with molecular sieves improves reproducibility .

Q. How to resolve discrepancies in reported biological activity (e.g., receptor binding assays)?

Methodological Answer:

  • Purity Verification : Impurities (e.g., unreacted pyridine) may skew results. Re-purify via preparative HPLC and retest .
  • Stereochemical Analysis : If the compound has a chiral center, use chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers and test separately.
  • Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.8) or cell line variability (HEK293 vs. CHO cells) can alter IC50 values. Standardize protocols across labs .

Q. Case Study :

  • A study using this compound as a dopamine analog showed conflicting EC50 values (5 μM vs. 20 μM). Re-evaluation under controlled oxygen levels (hypoxia vs. normoxia) revealed oxygen-sensitive metabolite interference .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G* basis set to model transition states for reductive amination. Predict regioselectivity in pyridine functionalization .
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., NMDA receptors) using GROMACS. Identify key hydrogen bonds with GluN2B subunits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.